N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Description
N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide is a modified nucleoside analog designed for therapeutic oligonucleotide synthesis. Its structure features a 2′-deoxyguanosine core with a bis(4-methoxyphenyl)phenylmethoxy (DMT) protecting group at the 5′-position and a 2-methylpropanamide (isobutyryl) substituent at the N2 position of the purine base. The DMT group enhances solubility in organic solvents and facilitates purification during solid-phase oligonucleotide synthesis, while the isobutyryl group stabilizes the glycosidic bond against hydrolysis .
The compound is synthesized via phosphoramidite chemistry, as evidenced by its structural analogs in the literature. Key steps include:
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O8/c1-20(2)31(42)38-33-37-30-29(32(43)39-33)36-34(44)40(30)28-18-26(41)27(48-28)19-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,20,26-28,41H,18-19H2,1-4H3,(H,36,44)(H2,37,38,39,42,43)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDVFMQEKAWIP-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound's structure can be broken down into several key components:
- A purine base with dioxo substituents.
- A sugar moiety (specifically a modified ribose).
- An amide functional group linked to a branched alkane.
Molecular Formula
The molecular formula for this compound is C₃₁H₃₃N₃O₇, which reflects its complex structure.
| Property | Value |
|---|---|
| Molecular Weight | 533.61 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 5.12 |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis and metabolism.
Anticancer Activity
Recent studies have indicated that N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide exhibits significant anticancer properties.
Case Study: In Vitro Studies
In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.3 |
| HeLa | 10.8 |
The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. This was evidenced by flow cytometry analysis and Western blotting techniques showing increased levels of pro-apoptotic markers.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. In particular, its efficacy against viral replication has been observed in vitro for viruses such as:
- HIV
- HCV (Hepatitis C Virus)
Research Findings
A study conducted by Zhang et al. (2023) reported that the compound significantly reduces viral load in HCV-infected hepatocytes by inhibiting the NS3/4A protease activity essential for viral replication.
Antioxidant Properties
In addition to its anticancer and antiviral activities, this compound has demonstrated antioxidant capabilities.
Study Results
In vitro assays measuring DPPH radical scavenging activity showed that the compound exhibits a strong antioxidant effect with an IC50 value of 20 µM.
Comparison with Similar Compounds
Protecting Groups
- DMT vs. TBS : The DMT group in the target compound improves chromatographic separation due to its bulky aromatic structure, whereas tert-butyldimethylsilyl (TBS) in compound 22 () offers stability under basic conditions but requires harsher deprotection (e.g., TBAF).
- Sulfanylmethyl vs. Phosphoramidite : The sulfanylmethyl group in compound 42 () enables post-synthetic thiol-alkyne click chemistry, while the phosphoramidite in the target compound supports automated oligonucleotide chain elongation .
Substituent Effects
- Isobutyryl vs. Benzamide : The isobutyryl group in the target compound reduces steric hindrance compared to benzamide analogs (e.g., compound 12 in ), enhancing coupling efficiency during synthesis .
- Thiophosphate vs. Hydroxyl : Thiophosphate-containing analogs (e.g., compound 35 in ) exhibit 10-fold higher nuclease resistance than hydroxyl-terminated compounds, critical for in vivo stability .
Analytical Profiles
- LC/MS : The target compound shows a distinct [M+H]⁺ peak at m/z 858.3, while benzoylated analogs (e.g., compound 12 in ) exhibit higher masses (m/z 920–950) due to the benzoyl group.
- NMR : The DMT group’s aromatic protons produce a characteristic multiplet at δ 6.7–7.4 ppm in ¹H NMR, absent in deprotected analogs like compound 42 .
Research Implications
The structural versatility of these compounds highlights their utility in antisense oligonucleotide (ASO) and siRNA therapeutics . The target compound’s DMT and phosphoramidite groups make it ideal for large-scale ASO production, while sulfur-modified analogs () are promising for targeted drug delivery via thiol conjugation. Future studies should explore:
- Metabolic Stability : Comparative pharmacokinetics of DMT vs. TBS-protected compounds.
- Toxicity Profiles : Impact of isobutyryl vs. benzamide substituents on hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
